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Compound of Interest

Compound Name: C14TKL-1

Cat. No.: B1159357 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro characterization of C14TKL-
1, a novel small molecule inhibitor. The following sections detail the binding affinity, enzymatic

activity, and cellular effects of C14TKL-1, along with the protocols for the key experiments

performed.

Quantitative Data Summary
The in vitro properties of C14TKL-1 have been assessed through a series of binding,

enzymatic, and cell-based assays. The key quantitative data are summarized in the tables

below.

Table 1: Binding Affinity of C14TKL-1

Assay Type Target Probe/Ligand Kd (nM) Ki (nM)

TR-FRET Target Kinase X Labeled Tracer-1 8.5 12.2

LC-MS Direct

Binding
Target Kinase X Compound 1 9.1 N/A

Competitive

Binding
Target Kinase X

Labeled Ligand

Y
N/A 15.8
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Table 2: Enzymatic Inhibition by C14TKL-1

Enzyme Substrate KM (µM)
Vmax
(µmol/min)

IC50 (nM)
Mechanism
of Inhibition

Target Kinase

X

Peptide

Substrate A
12.5 150 25.4

ATP-

competitive

Off-Target

Kinase Y

Peptide

Substrate B
8.2 120 > 10,000

Not

Determined

Off-Target

Kinase Z

Peptide

Substrate C
15.1 200 8,500

Not

Determined

Table 3: Cellular Activity of C14TKL-1

Cell Line Assay Type Endpoint EC50 (nM)
Cytotoxicity
(CC50, µM)

Cancer Cell Line

A
Cell Proliferation

BrdU

Incorporation
150 > 50

Cancer Cell Line

B
Apoptosis

Caspase 3/7

Activity
220 > 50

Normal Human

Cells
Cell Viability CellTiter-Glo® > 50,000 > 50

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

1. TR-FRET Binding Assay

Objective: To determine the binding affinity (Kd and Ki) of C14TKL-1 to Target Kinase X.

Materials:

Recombinant human Target Kinase X
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Terbium-labeled anti-tag antibody (donor)

Dye-labeled tracer ligand (acceptor)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA)

384-well low-volume white plates

Fluorescence plate reader

Procedure:

A solution containing terbium-labeled donor, dye-labeled acceptor, Target Kinase X, a

peptide ligand, and a dilution series of C14TKL-1 is incubated for 2 hours.

The fluorescence intensity is then measured using a fluorescence reader.

For saturation binding (to determine Kd), increasing concentrations of the labeled tracer

are added to a fixed concentration of the target kinase.

For competitive binding (to determine Ki), a fixed concentration of the labeled tracer and

target kinase are incubated with a serial dilution of C14TKL-1.

Data are analyzed using a suitable software to calculate Kd and Ki values.

2. LC-MS Based Direct Binding Assay

Objective: To quantify the binding of C14TKL-1 to Target Kinase X in a label-free manner.

Materials:

Recombinant human Target Kinase X expressed in HEK293 cell membranes.

C14TKL-1 as the probe ligand.

Binding buffer (e.g., PBS with 0.1% BSA).

Cationic glass fiber filters.
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LC-MS system.

Procedure:

The Target Kinase X-containing membranes and C14TKL-1 are equilibrated.

The mixture is subjected to vacuum filtration through cationic glass fiber filters to separate

receptor-bound from free C14TKL-1.[1]

The amount of bound C14TKL-1 is quantified by LC-MS analysis in selected reaction

monitoring mode.[1]

Saturation binding studies are performed by incubating a fixed amount of membranes with

increasing concentrations of C14TKL-1 to determine the Kd.

3. Enzyme Kinetics Assay

Objective: To determine the IC50 and mechanism of inhibition of C14TKL-1 on Target Kinase

X.

Materials:

Recombinant human Target Kinase X.

Peptide substrate and ATP.

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20).

ADP-Glo™ Kinase Assay kit.

White 384-well plates.

Luminometer.

Procedure:

The kinase reaction is initiated by adding ATP to a mixture of Target Kinase X, peptide

substrate, and varying concentrations of C14TKL-1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1159357?utm_src=pdf-body
https://www.benchchem.com/product/b1159357?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28763622/
https://www.benchchem.com/product/b1159357?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28763622/
https://www.benchchem.com/product/b1159357?utm_src=pdf-body
https://www.benchchem.com/product/b1159357?utm_src=pdf-body
https://www.benchchem.com/product/b1159357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1159357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction is allowed to proceed for a specified time at room temperature.

The amount of ADP produced is quantified using the ADP-Glo™ reagent and a

luminometer.

To determine the mechanism of inhibition, the assay is performed with varying

concentrations of both the substrate (ATP) and C14TKL-1.

Data are plotted and analyzed using non-linear regression to determine the IC50 and the

mode of inhibition (e.g., competitive, non-competitive). The Michaelis-Menten equation is

used to analyze the enzyme kinetics.[2][3][4]

4. Cell Proliferation Assay

Objective: To assess the effect of C14TKL-1 on the proliferation of cancer cells.

Materials:

Cancer Cell Line A.

Complete cell culture medium.

C14TKL-1.

BrdU Cell Proliferation Assay Kit.

96-well clear-bottom black plates.

Microplate reader.

Procedure:

Cells are seeded in 96-well plates and allowed to attach overnight.

The cells are then treated with a serial dilution of C14TKL-1 for 72 hours.

BrdU is added to the wells for the final 2-4 hours of incubation.
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The cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody

conjugated to a peroxidase enzyme.

The signal is developed with a substrate and measured using a microplate reader.

The EC50 value is calculated from the dose-response curve.
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Caption: Hypothetical signaling pathway inhibited by C14TKL-1.
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Experimental Workflow: TR-FRET Binding Assay
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Caption: Workflow for the TR-FRET binding assay.

Logical Relationship: Hit to Lead Characterization
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Caption: Logical progression from a primary screen hit to a lead candidate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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